Diltiazem hydrochloride
Overview
Description
Diltiazem hydrochloride is a calcium ion cellular influx inhibitor, also known as a slow channel blocker or calcium antagonist . It belongs to a class of medications called calcium-channel blockers . It is used in many clinical scenarios as an antihypertensive, anti-arrhythmic, and anti-anginal .
Synthesis Analysis
Efficient enantioselective syntheses of the important cardiac drug (+)-cis- (2S,3S)-diltiazem have been described from (E)-methyl 4-methoxyphenylpropenoate via either the (2R,3S)- or (2S,3R)-enantiomers of threo-methyl 3- (4-methoxyphenyl)-2,3-dihydroxypropanoate .Molecular Structure Analysis
The molecular structure of this compound is C22H26N2O4S·HCl . It is a 1,5-Benzothiazepin-4 (5 H)-one .Chemical Reactions Analysis
The kinetics of hydrolysis of this compound in aqueous solutions has been investigated . Also, a novel gradient, high-sensitive and specific stability-indicating reverse-phase HPLC method was developed and validated for quantitative purpose of known, unknown and degradant impurities profiling for this compound tablets .Physical And Chemical Properties Analysis
This compound is a benzothiazepine derivative calcium-channel blocker with proven antianginal and antihypertensive capabilities . Its primary mechanism of action is vasodilatation, which results in diminished vascular resistance and improved perfusion to various vascular beds and target organs .Scientific Research Applications
Chronic Anal Fissures Treatment
Diltiazem hydrochloride, typically used for cardiovascular diseases, has been explored for treating chronic anal fissures. Research demonstrates the potential of this compound-loaded microsponges in rectal gels, offering a sustained delivery system. This formulation may overcome limitations of conventional therapy, providing prolonged release and higher mucosal tissue retention (Ivanova et al., 2019).
Oro-Dispersible Dosage Form
For conditions like angina and hypertension, an oro-dispersible dosage form of this compound has been developed, focusing on taste-masking and higher bioavailability. This formulation, using superdisintegrants, showed promising results in terms of taste masking and rapid disintegration (Jagdale et al., 2011).
Extended-Release Formulations
For addressing the short elimination half-life of diltiazem, extended-release formulations have been explored. Crystal engineering was employed to create forms of diltiazem with lower water solubility, potentially offering extended-release properties (Stepanovs et al., 2016).
Controlled Drug Release Systems
Studies have focused on the controlled release of this compound through various drug delivery systems, such as elementary osmotic pumps and in situ forming biodegradable systems. These studies highlight the potential of controlling the release rate and improving the drug's pharmacokinetic profile (Prabakaran et al., 2003); (Kranz & Bodmeier, 2007).
Transdermal and Buccal Drug Delivery
Innovative approaches like transdermal release through PVA hydrogel membranes and buccal film using polymers like HPMC and Carbomer have been explored. These methods aim to achieve prolonged drug release and increase bioavailability, which are crucial for drugs like diltiazem with high solubility but rapid metabolism (Ray et al., 2010); (Winarti et al., 2021).
Mechanism of Action
Target of Action
Diltiazem hydrochloride primarily targets the calcium channels in cardiac and vascular smooth muscle . These channels play a crucial role in the contraction and relaxation of the heart and blood vessels. This compound has an intermediate specificity to target both the cardiac and vascular smooth muscle .
Mode of Action
This compound works by inhibiting the influx of calcium ions during the depolarization of cardiac and vascular smooth muscle . This inhibition is achieved by binding to the alpha-1 subunit of L-type calcium channels, somewhat similar to verapamil, another nondihydropyridine calcium channel blocker .
Biochemical Pathways
By inhibiting calcium influx, this compound affects the contraction of the heart and blood vessels. It leads to the relaxation of vascular smooth muscle and a resultant decrease in peripheral vascular resistance . This action results in vasodilation, increasing blood flow, and variably decreasing the heart rate via strong depression of A-V node conduction .
Pharmacokinetics
Following a single intravenous injection in healthy male volunteers, this compound appears to obey linear pharmacokinetics over a dose range of 10.5 to 21 mg. The plasma elimination half-life is approximately 3.4 hours .
Result of Action
The inhibition of calcium influx leads to a decrease in heart muscle contractility, lowering of heart rate, and a slowing of conduction through the atrioventricular node . This results in the therapeutic benefits of this compound in managing cardiovascular conditions such as hypertension, chronic stable angina, atrial fibrillation, and atrial flutter .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its efficacy and stability. It’s also important to note that individual patient characteristics, such as age, ethnicity/race, comorbidities, and cardiovascular risk, can influence the compound’s action .
Safety and Hazards
Diltiazem hydrochloride may cause serious eye irritation, damage to organs (cardiovascular system), an allergic skin reaction, and is suspected of damaging fertility or the unborn child . It may also cause harm to breast-fed children, is harmful to aquatic life, and repeated exposure may cause skin dryness or cracking .
Future Directions
Diltiazem hydrochloride is used in the treatment of cardiovascular disorders such as ischemia (angina), arrhythmias, and hypertension . It is also used in the management of chronic anal fissures . Future research may focus on developing more economical and efficient dosage forms, as well as exploring new therapeutic applications .
Biochemical Analysis
Biochemical Properties
Diltiazem hydrochloride primarily works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization . This interaction with calcium ions plays a crucial role in its biochemical reactions.
Cellular Effects
This compound exerts hemodynamic actions by reducing blood pressure, systemic vascular resistance, the rate-pressure product, and coronary vascular resistance . It influences cell function by altering these key cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound is primarily related to its ability to inhibit the calcium influx into cardiac and vascular smooth muscle during depolarization . This inhibition affects the function of these cells at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been observed that the aqueous solubility of this compound decreases when it is combined with certain other compounds .
Dosage Effects in Animal Models
In animal models, this compound interferes with the slow inward (depolarizing) current in excitable tissue . It causes excitation-contraction uncoupling in various myocardial tissues without changes in the configuration of the action potential .
Metabolic Pathways
This compound is extensively metabolized by the liver and is excreted by the kidneys and in bile . The metabolic pathways of this compound include N- and O-demethylation (via cytochrome P450), deacetylation (via plasma and tissue esterases), in addition to conjugation (via sulfation and glucuronidation) .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is extensively metabolized by the liver and is excreted by the kidneys and in bile .
Subcellular Localization
The subcellular localization of this compound is primarily within the cardiac and vascular smooth muscle cells, where it inhibits the calcium influx during depolarization .
properties
IUPAC Name |
[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRXZJPWHTXQRI-BHDTVMLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
38411-61-9 | |
Record name | 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, hydrochloride (1:1), (2R,3R)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38411-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8040147 | |
Record name | Diltiazem hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33286-22-5, 38411-61-9 | |
Record name | Diltiazem hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33286-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diltiazem hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033286225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-(1)-3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diltiazem hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S-cis)-3-acetoxy-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.752 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DILTIAZEM HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLH94387TE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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